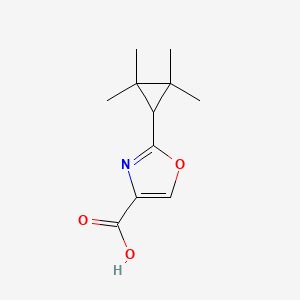

2-(2,2,3,3-Tetramethylcyclopropyl)oxazole-4-carboxylic acid

Description

2-(2,2,3,3-Tetramethylcyclopropyl)oxazole-4-carboxylic acid is a synthetic organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . This compound features a unique structure, combining a tetramethylcyclopropyl group with an oxazole ring, making it an interesting subject for various chemical and biological studies.

Properties

IUPAC Name |

2-(2,2,3,3-tetramethylcyclopropyl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-10(2)7(11(10,3)4)8-12-6(5-15-8)9(13)14/h5,7H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOZCWIVGROBDTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)C2=NC(=CO2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,3,3-Tetramethylcyclopropyl)oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2,3,3-tetramethylcyclopropylamine with oxalyl chloride to form an intermediate, which is then cyclized to produce the oxazole ring. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(2,2,3,3-Tetramethylcyclopropyl)oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazole derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Substitution: The oxazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Research indicates that compounds similar to 2-(2,2,3,3-Tetramethylcyclopropyl)oxazole-4-carboxylic acid exhibit notable biological activities. One key area of interest is their role in inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. Inhibition of this enzyme can lead to reduced proliferation of activated lymphocytes, which is beneficial in treating autoimmune diseases and certain cancers .

Table 1: Biological Activities of Related Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | DHODH inhibition | Reduces lymphocyte proliferation |

| 5-Methylisoxazole-4-carboxylic acid | Antitumor activity | Induces apoptosis in cancer cells |

| Quinoline-4-carboxylic acid derivatives | Anti-inflammatory | Inhibits pro-inflammatory cytokines |

Pharmaceutical Applications

The pharmaceutical potential of this compound is underscored by its inclusion in various drug formulations aimed at treating metabolic diseases such as diabetes and obesity. The compound is being investigated for its efficacy in managing conditions associated with metabolic imbalances .

Case Study: Cancer Treatment

One study evaluated the anti-tumor effects of oxazole derivatives in vitro against multiple cancer cell lines. The results demonstrated that these compounds possess selective cytotoxicity towards specific cancer types, suggesting their potential as targeted cancer therapies .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical pathways. Recent advancements have focused on optimizing reaction conditions to enhance yield and purity. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while improving product yields .

Table 2: Synthesis Methods for Oxazole Derivatives

| Method | Description | Yield (%) |

|---|---|---|

| Microwave-assisted synthesis | Rapid heating to promote reaction | Up to 90% |

| Solvent-free mechanosynthesis | Grinding reactants without solvents | 96% |

| Traditional reflux methods | Heating in solvent over time | Varies (typically lower than microwave methods) |

Future Directions and Research Opportunities

Given its promising biological properties and pharmaceutical applications, further research into this compound is warranted. Future studies should focus on:

- In vivo studies : Evaluating the efficacy and safety profiles in animal models.

- Mechanistic studies : Understanding the detailed biochemical pathways affected by the compound.

- Formulation development : Creating effective delivery systems to enhance bioavailability.

Mechanism of Action

The mechanism of action of 2-(2,2,3,3-Tetramethylcyclopropyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The tetramethylcyclopropyl group may enhance the compound’s stability and bioavailability, contributing to its overall efficacy .

Comparison with Similar Compounds

Similar Compounds

2-(2,2,3,3-Tetramethylcyclopropyl)oxazole-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

2-(2,2,3,3-Tetramethylcyclopropyl)thiazole-4-carboxylic acid: Contains a thiazole ring instead of an oxazole ring.

2-(2,2,3,3-Tetramethylcyclopropyl)imidazole-4-carboxylic acid: Features an imidazole ring instead of an oxazole ring.

Uniqueness

2-(2,2,3,3-Tetramethylcyclopropyl)oxazole-4-carboxylic acid is unique due to its combination of a tetramethylcyclopropyl group and an oxazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

2-(2,2,3,3-Tetramethylcyclopropyl)oxazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, highlighting its pharmacological profiles and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Various methods have been reported for the synthesis of oxazole derivatives, including cyclization reactions and functional group modifications. The characterization of the compound is usually performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Biological Activity

The biological activity of this compound has been evaluated in several studies. Key findings include:

- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, one study reported IC50 values indicating significant activity against A549 lung cancer cells .

- Antimicrobial Properties : The compound has shown promising antimicrobial activity against several bacterial strains. In comparative studies with known antibiotics, it demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .

- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that it may interact effectively with proteins involved in cancer progression and inflammation pathways .

Case Studies

- Cytotoxicity Against Lung Cancer : A recent study evaluated the cytotoxic effects of various oxazole derivatives, including this compound. The results indicated a dose-dependent response in A549 cell lines with an IC50 value of approximately 15 µg/mL after 72 hours of treatment .

- Antimicrobial Efficacy : In a study assessing the antimicrobial properties of oxazole derivatives, this compound was found to inhibit bacterial growth effectively at concentrations significantly lower than traditional antibiotics .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.